alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl-
Brand Name: Vulcanchem
CAS No.: 17296-07-0
VCID: VC21044230
InChI: InChI=1S/C10H19NO6/c1-5(12)11-7-9(14)8(13)6(4-15-2)17-10(7)16-3/h6-10,13-14H,4H2,1-3H3,(H,11,12)/t6-,7-,8+,9-,10+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COC)O)O
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl-

CAS No.: 17296-07-0

Cat. No.: VC21044230

Molecular Formula: C10H19NO6

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- - 17296-07-0

Specification

CAS No. 17296-07-0
Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-methoxy-6-(methoxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C10H19NO6/c1-5(12)11-7-9(14)8(13)6(4-15-2)17-10(7)16-3/h6-10,13-14H,4H2,1-3H3,(H,11,12)/t6-,7-,8+,9-,10+/m1/s1
Standard InChI Key MUFOKXBTKMBJLR-SPFKKGSWSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)O)O
SMILES CC(=O)NC1C(C(C(OC1OC)COC)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)COC)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator